Cas no 146038-55-3 (3-fluorobicyclo[1.1.1]pentane-1-carboxamide)

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is a fluorinated bicyclic compound featuring a rigid [1.1.1]pentane scaffold with a carboxamide functional group at the bridgehead position and a fluorine substituent at the 3-position. The strained bicyclic structure imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug design. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the carboxamide group provides a versatile handle for further derivatization. This compound is particularly useful as a bioisostere for tert-butyl or phenyl groups, offering improved physicochemical properties and binding affinity in target interactions. Its compact, three-dimensional structure is advantageous for exploring novel chemical space in fragment-based drug discovery.
3-fluorobicyclo[1.1.1]pentane-1-carboxamide structure
146038-55-3 structure
Product Name:3-fluorobicyclo[1.1.1]pentane-1-carboxamide
CAS No:146038-55-3
MF:C6H8FNO
MW:129.132225036621
MDL:MFCD19207132
CID:3168174
PubChem ID:55289200
Update Time:2025-07-02

3-fluorobicyclo[1.1.1]pentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluorobicyclo[1.1.1]pentane-1-carboxamide
    • DTXSID901261256
    • Bicyclo[1.1.1]pentane-1-carboxamide, 3-fluoro-
    • CS-0078537
    • MFCD19207132
    • 146038-55-3
    • SY324244
    • P21086
    • AKOS006361107
    • AS-83475
    • 3-Fluorobicyclo(1.1.1)pentane-1-carboxamide
    • MDL: MFCD19207132
    • Inchi: 1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9)
    • InChI Key: AVYKNSITTCDSIA-UHFFFAOYSA-N
    • SMILES: FC12CC(C(N)=O)(C1)C2

Computed Properties

  • Exact Mass: 129.058992041g/mol
  • Monoisotopic Mass: 129.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 43.1Ų

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3-fluorobicyclo[1.1.1]pentane-1-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:146038-55-3)3-fluorobicyclo[1.1.1]pentane-1-carboxamide
Order Number:A1063133
Stock Status:in Stock
Quantity:5g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):2006.0/388.0
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Additional information on 3-fluorobicyclo[1.1.1]pentane-1-carboxamide

Introduction to 3-fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS No. 146038-55-3)

3-fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS No. 146038-55-3) is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This bicyclic structure, featuring a fluorine substituent, exhibits unique chemical and biological properties that make it a valuable scaffold for the development of novel therapeutic agents. The compound's distinct architecture, characterized by its three-membered cyclopropane ring fused to a five-membered cyclopentane ring, contributes to its distinctive reactivity and binding affinity, which are being exploited in various drug discovery initiatives.

The fluorine atom at the 3-position of the bicyclo[1.1.1]pentane core is a key feature that influences the compound's pharmacological profile. Fluorine substitution in pharmaceuticals is well-documented for its ability to enhance metabolic stability, improve binding interactions with biological targets, and modulate drug activity. In the case of 3-fluorobicyclo[1.1.1]pentane-1-carboxamide, the presence of fluorine is likely to contribute to its bioavailability and efficacy by influencing both its electronic and steric properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 3-fluorobicyclo[1.1.1]pentane-1-carboxamide and biological targets such as enzymes and receptors. These studies have highlighted the compound's potential as a lead molecule in the design of inhibitors for various therapeutic indications, including cancer, inflammation, and neurological disorders. The rigid bicyclic framework of the compound provides a stable scaffold that can be fine-tuned through structural modifications to optimize binding affinity and selectivity.

The bicyclo[1.1.1]pentane core is particularly interesting due to its strained geometry, which can be exploited to induce conformational changes in binding partners upon interaction. This feature has been leveraged in the development of peptidomimetics and kinase inhibitors, where the cyclic structure mimics natural biomolecules while offering improved pharmacokinetic properties. The incorporation of a carboxamide functional group further enhances the compound's versatility, allowing for further derivatization through amide bond formation, which is a common strategy in medicinal chemistry for improving solubility and bioavailability.

In light of these properties, 3-fluorobicyclo[1.1.1]pentane-1-carboxamide has been investigated in several preclinical studies as a potential therapeutic agent. Research has demonstrated its ability to modulate key biological pathways by interacting with specific targets at both the molecular and cellular levels. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases implicated in cancer progression, suggesting its utility in oncology research.

The synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxamide presents unique challenges due to the complexity of its cyclic structure and the presence of fluorine atoms, which often require specialized synthetic methodologies to achieve high yields and purity. Advances in synthetic organic chemistry have enabled more efficient routes to this compound, including transition metal-catalyzed reactions and asymmetric synthesis techniques that allow for precise control over stereochemistry.

The growing interest in fluoro-substituted heterocycles as pharmacophores underscores the importance of compounds like 3-fluorobicyclo[1.1.1]pentane-1-carboxamide in modern drug discovery. The combination of structural rigidity provided by the bicyclic framework and electronic modulation introduced by fluorine substitution offers a powerful platform for designing next-generation therapeutics with improved efficacy and reduced side effects.

Future research directions may focus on exploring novel derivatives of 3-fluorobicyclo[1.1.1]pentane-1-carboxamide through combinatorial chemistry and high-throughput screening (HTS) approaches to identify additional bioactive molecules with therapeutic potential. Additionally, computational methods such as virtual screening and structure-based drug design will continue to play a crucial role in optimizing lead compounds like this one for clinical development.

The broader impact of such compounds on pharmaceutical innovation cannot be overstated. By providing new molecular entities with unique chemical profiles, 3-fluorobicyclo[1.1.1]pentane-1-carboxamide exemplifies how targeted molecular design can address unmet medical needs across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:146038-55-3)3-fluorobicyclo[1.1.1]pentane-1-carboxamide
A1063133
Purity:99%/99%
Quantity:5g/500mg
Price ($):2006.0/388.0
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